molecular formula C13H10ClNO B151046 2-Amino-4'-chlorobenzophenone CAS No. 2894-51-1

2-Amino-4'-chlorobenzophenone

Cat. No.: B151046
CAS No.: 2894-51-1
M. Wt: 231.68 g/mol
InChI Key: APHLSUBLNQBFTM-UHFFFAOYSA-N
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Description

2-Amino-4'-chlorobenzophenone is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Quality Control in Pharmaceuticals : 2-Amino-5-chlorobenzophenone is used in spectrofluorimetric methods for determining impurities in pharmaceutical products like chlordiazepoxide hydrochloride. This application is crucial for ensuring the quality and safety of pharmaceuticals (Szekelhidi, Lapat, & Hornyák, 1989).

  • Electrosynthesis : The compound has been used in the electrosynthesis of 4-Amino-4′-chlorobenzophenone, showcasing its potential in organic synthesis processes (Zhang Xue-jun, 2003).

  • Synthesis of Muscle Relaxants : It serves as a precursor in the synthesis of novel derivatives with potential as skeletal muscle relaxants, highlighting its role in developing new therapeutic agents (Singh, Devi, & Prasad, 2015).

  • Chemical Kinetics Studies : The reaction kinetics of 2-amino-5-chlorobenzophenone with HCl in different conditions has been studied, providing insights into its chemical behavior (Nudelman & Waisbaum, 1997).

  • Synthesis of Organic Intermediates : It's used in the synthesis of important organic intermediates, vital for the development of various chemical compounds (Wang & Huang, 2004).

  • Nonlinear Optical Material Studies : The compound is studied for its properties as an organic nonlinear optical material, indicating its potential in photonics and optoelectronics (Babu et al., 2004).

  • Biological Activity : N-arylsulfonyl derivative of 2-amino-5-chlorobenzophenone shows potential as an inhibitor of CCR2 and CCR9 receptor functions, indicating its biological significance (Valkonen et al., 2008).

  • Characterization of Optical and Mechanical Properties : Its single crystals are characterized for their optical and mechanical properties, contributing to material science research (Mohamed et al., 2007).

  • Spectroscopic Studies for Nonlinear Optical Properties : FT-IR and FT-Raman spectroscopy have been used to study its structure and nonlinear optical properties, which is important for optical applications (John et al., 2016).

  • Hydrogen Bonding Studies : Research on hydrogen bonding between 2-amino-4-chlorophenol and acidic compounds has advanced our understanding of molecular interactions and crystal structures (Jin & Wang, 2013).

Safety and Hazards

While specific safety and hazard information for 2-Amino-4’-chlorobenzophenone is not available, general precautions include ensuring adequate ventilation, wearing personal protective equipment, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

2-Aminobenzophenones are a very important class of compounds in medicinal and organic chemistry. They are useful starting materials for the synthesis of a wide variety of fine chemicals . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Mechanism of Action

Target of Action

2-Amino-4’-chlorobenzophenone is a substituted benzophenone that is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They bind to an allosteric site on gamma-aminobutyric acid (GABA) receptors, leading to potentiation of the inhibitory effect of the GABA neurotransmitter .

Mode of Action

The mode of action of 2-Amino-4’-chlorobenzophenone is primarily through its role as a precursor in the synthesis of benzodiazepines . The compound undergoes various chemical reactions to form benzodiazepines such as diazepam, alprazolam, and chlordiazepoxide . These benzodiazepines then interact with GABA receptors to exert their therapeutic effects .

Biochemical Pathways

The synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone involves several steps. For example, the synthesis of lorazepam involves first reacting 2-Amino-4’-chlorobenzophenone with hydroxylamine. The resulting product is then reacted with chloroacetyl chloride to give a quinazolinone intermediate. A reaction with methylamine produces ring expansion and rearrangement, forming a benzodiazepine intermediate. This intermediate is then acetylated with acetic anhydride and undergoes hydrolysis to give lorazepam .

Pharmacokinetics

These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-4’-chlorobenzophenone is the synthesis of benzodiazepines. These benzodiazepines have various therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects . They exert these effects by enhancing the inhibitory effect of the GABA neurotransmitter in the central nervous system .

Action Environment

The action of 2-Amino-4’-chlorobenzophenone is influenced by various environmental factors. For instance, the synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the stability and efficacy of the synthesized benzodiazepines can be influenced by factors such as storage conditions and patient-specific factors .

Properties

IUPAC Name

(2-aminophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHLSUBLNQBFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022200
Record name 2-Amino-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2894-51-1
Record name 2-Amino-4′-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2894-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-chlorobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4'-chlorobenzophenone
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Record name 2-amino-4'-chlorobenzophenone
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Synthesis routes and methods

Procedure details

To a solution of [2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (11.6 g, 0.035 mol) dissolved in 200 mL HCl/ethyl acetate is stirred at RT. The ethyl acetate is removed in vacuo. The mixture is adjusted to pH10 by addition of aqueous NaOH. The mixture is extracted with ethyl acetate, dried over NaSO4 and concentrated. This provides the desired compound. This is used without further purification.
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4'-chlorobenzophenone in medicinal chemistry?

A1: this compound serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Notably, it acts as a precursor in the development of novel N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, which exhibit promising affinity for the cholecystokinin (CCK2) receptor []. These benzodiazepines have potential applications in treating anxiety disorders.

Q2: Can you elaborate on the synthesis of this compound and its role as a building block?

A2: A novel synthesis route for this compound utilizes phthalic anhydride and chlorobenzene as starting materials []. This method proceeds through a series of reactions, including Friedel-Crafts acylation, acyl chloride formation, amidation, and finally, Hoffman degradation. This approach offers an efficient route with a 78.3% overall yield. The synthesized this compound acts as a versatile building block, particularly for constructing the benzodiazepine core structure through subsequent chemical transformations [].

Q3: What insights do structure-activity relationship (SAR) studies provide regarding the derivatives of this compound?

A3: SAR studies focusing on N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, derived from this compound, reveal the impact of modifications at the N1 position on their binding affinity to the CCK2 receptor []. Specifically, introducing an allyl group at the N1 position significantly enhances the binding affinity. This finding highlights the importance of the N1 substituent in influencing the interaction of these compounds with the CCK2 receptor.

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